

Azide-PEG6-Tos tosyl group nucleophilic substitution

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Compound Focus: Azide-PEG6-Tos

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Chemical Profile & Quantitative Data

Azide-PEG6-Tos is a heterobifunctional polyethylene glycol (PEG) derivative containing an azide group at one terminus and a tosylate group at the other, connected by a six-unit PEG spacer [1]. The tosylate (OTs) is an excellent leaving group for nucleophilic substitution, while the azide (N_3) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) [2].

Table 1: Molecular Characteristics of Azide-PEG6-Tos

Property	Description / Value
CAS Number	906007-10-1 [3] [2] [1]
Molecular Formula	$C_{19}H_{31}N_3O_8S$ [3] [2] [1]
Molecular Weight	461.5 g/mol [3] [2]
IUPAC Name	2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [1]

Property	Description / Value
Functional Groups	Azide (N ₃), Tosylate (OTs) [1]
PEG Chain Length	6 ethylene oxide units [1]
Appearance	Colorless to light yellow liquid [1]
Solubility	Soluble in DMSO [1]

Experimental Protocol: Nucleophilic Substitution of the Tosyl Group

This protocol describes the conjugation of **Azide-PEG6-Tos** with a primary amine-containing molecule, resulting in a stable secondary amine linkage.

Materials and Reagents

- **Primary Reagents:** **Azide-PEG6-Tos**, nucleophile (e.g., a molecule with a primary amine -NH₂)
- **Solvent:** Anhydrous dimethylformamide (DMF) or acetonitrile (ACN)
- **Base:** Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)
- **Purification:** Diethyl ether or ethyl acetate for precipitation; Dialysis tubing or filters for larger biomolecules

Step-by-Step Procedure

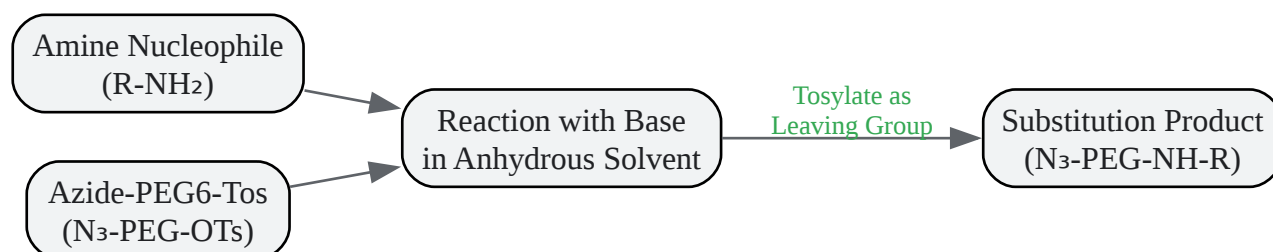
- **Reaction Setup:** In a dried round-bottom flask or vial, dissolve the primary amine nucleophile (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** Add an excess of base (e.g., 2.0-3.0 equivalents of TEA) to the solution and stir briefly.
- **Linker Addition:** Dissolve **Azide-PEG6-Tos** (1.2 - 1.5 equivalents) in a minimal volume of anhydrous DMF. Add this solution dropwise to the stirring amine solution.

- **Reaction Monitoring:** Stir the reaction mixture at room temperature or elevated temperature (e.g., 25-40°C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed, which may take several hours to overnight.
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure. Precipitate the product by adding the concentrated solution dropwise into a large volume of cold diethyl ether or ethyl acetate. Collect the solid via filtration or centrifugation.
- **Purification:** Purify the crude product further using techniques such as dialysis (for water-soluble conjugates) or preparative HPLC to remove any unreacted starting materials and salts. Lyophilize the pure product to obtain a solid.

Key Reaction Considerations

- **Stoichiometry:** A slight molar excess of **Azide-PEG6-Tos** (1.2-1.5 eq) ensures complete conversion of the often more valuable amine-containing molecule [4].
- **Solvent:** Using anhydrous solvents is critical to prevent hydrolysis of the tosylate group, which would lead to the formation of the corresponding hydroxyl-PEG-azide and reduce yield.
- **Characterization:** Confirm the identity and purity of the final product using analytical methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry (MALDI-TOF or LC-MS) [1].

The reaction pathway for this substitution is straightforward, as shown below.



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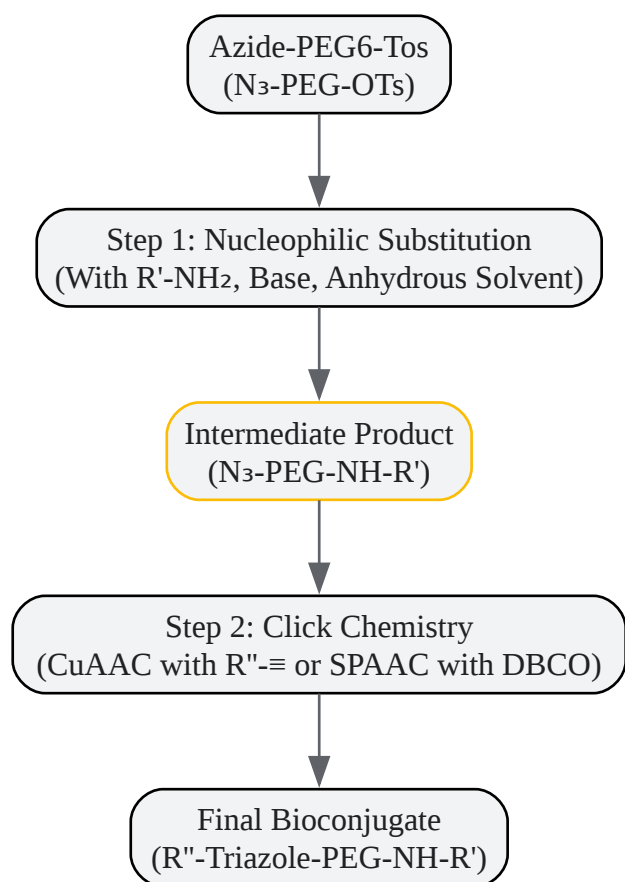
Downstream Click Chemistry Application

The product from the nucleophilic substitution (N₃-PEG-NH-R) can now undergo click chemistry via its azide terminus. This enables conjugation to alkyne-bearing molecules (e.g., proteins, dyes, solid supports) [5] [2].

Table 2: Common Click Chemistry Conditions for the Azide Group

Condition	Catalyst/Reagent	Reaction Time & Temperature	Key Features
Copper-Catalyzed (CuAAC)	CuSO ₄ + Sodium Ascorbate (in situ generation of Cu(I))	1-4 hours, Room Temperature to 37°C	High reaction rate and specificity [2]
Strain-Promoted (SPAAC)	DBCO or BCN reagents	2-12 hours, Room Temperature to 37°C	No cytotoxic copper catalyst; ideal for sensitive biological systems [2]

The complete, sequential bioconjugation workflow is illustrated below.



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Troubleshooting and Optimization Notes

- **Low Yield of Substitution:** Ensure an anhydrous environment and the use of pure, dry base. Slight heating (up to 40°C) can accelerate the reaction, but monitor closely to avoid potential decomposition of sensitive functional groups on the nucleophile [5].
- **Hydrolysis Byproduct:** The formation of N₃-PEG-OH is a clear indicator of moisture. Always use freshly opened, anhydrous solvents and perform reactions under an inert atmosphere.
- **Application Consideration:** The PEG spacer enhances solubility and stability of the final conjugate in aqueous, biologically relevant media, which is crucial for applications in drug delivery and diagnostics [5] [6].

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To cite this document: Smolecule. [Azide-PEG6-Tos tosyl group nucleophilic substitution]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b520180#azide-peg6-tosyl-group-nucleophilic-substitution>]

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